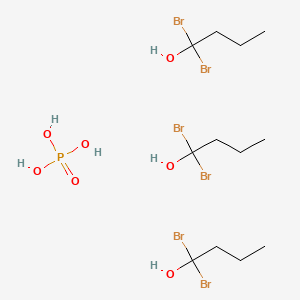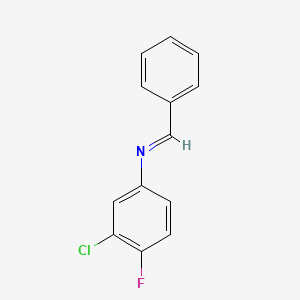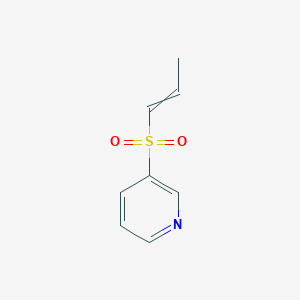
3-(Prop-1-ene-1-sulfonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Prop-1-ene-1-sulfonyl)pyridine is a chemical compound that belongs to the class of sulfonyl pyridines. It is characterized by the presence of a sulfonyl group attached to a pyridine ring through a propene linkage. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-ene-1-sulfonyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with prop-1-ene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Another method involves the use of a microchannel reactor, where 3-aminopyridine is reacted with 1,5-naphthalenedisulfonic acid and isoamyl nitrite to form a diazonium salt. This intermediate is then reacted with thionyl chloride to produce pyridine-3-sulfonyl chloride, which can be further converted to this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using cost-effective reagents and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Prop-1-ene-1-sulfonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(Prop-1-ene-1-sulfonyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used as an additive in the production of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 3-(Prop-1-ene-1-sulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with various biological molecules, leading to inhibition or activation of specific enzymes and receptors. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propane sultone: Similar in structure but lacks the pyridine ring.
Ethylene sulfate: Another sulfonyl compound with different structural features.
Pyridine-3-sulfonyl chloride: A precursor in the synthesis of 3-(Prop-1-ene-1-sulfonyl)pyridine
Uniqueness
This compound is unique due to the presence of both a sulfonyl group and a pyridine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
477779-56-9 |
|---|---|
Molekularformel |
C8H9NO2S |
Molekulargewicht |
183.23 g/mol |
IUPAC-Name |
3-prop-1-enylsulfonylpyridine |
InChI |
InChI=1S/C8H9NO2S/c1-2-6-12(10,11)8-4-3-5-9-7-8/h2-7H,1H3 |
InChI-Schlüssel |
BEOZLLISLVMCMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CS(=O)(=O)C1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



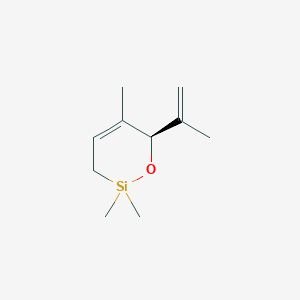
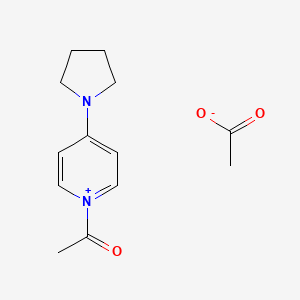

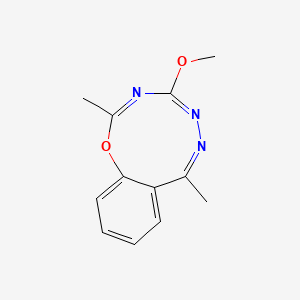
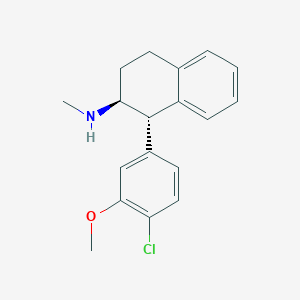
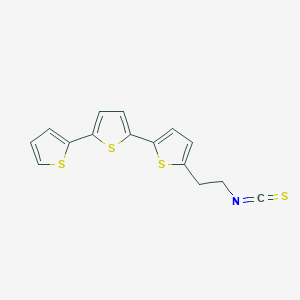

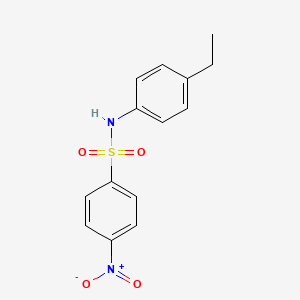

![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)

